molecular formula C16H24BNO3 B12303749 6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester

6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B12303749
M. Wt: 289.2 g/mol
InChI Key: BGULZJSLBDHFSY-UHFFFAOYSA-N
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Description

6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acids: Used in protodeboronation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Hydrocarbons: Formed from protodeboronation.

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester is unique due to its specific structure, which provides stability and reactivity in cross-coupling reactions. Its tetrahydropyran group offers additional steric and electronic properties that can influence the outcome of reactions, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

2-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-6-14(18-11-13)12-7-9-19-10-8-12/h5-6,11-12H,7-10H2,1-4H3

InChI Key

BGULZJSLBDHFSY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCOCC3

Origin of Product

United States

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